REACTION_CXSMILES
|
[CH3:1][C:2]1[C:3](Cl)=[N:4][C:5]([Cl:9])=[N:6][C:7]=1[Cl:8].[NH3:11]>C(COC)OC>[NH2:11][C:3]1[C:2]([CH3:1])=[C:7]([Cl:8])[N:6]=[C:5]([Cl:9])[N:4]=1
|
Name
|
|
Quantity
|
39.5 g
|
Type
|
reactant
|
Smiles
|
CC=1C(=NC(=NC1Cl)Cl)Cl
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C(OC)COC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
which is stirred for 12 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A white suspension is formed
|
Type
|
CONCENTRATION
|
Details
|
it is subsequently concentrated in a rotary evaporator, and 200 ml of water
|
Type
|
ADDITION
|
Details
|
are added to the residue
|
Type
|
FILTRATION
|
Details
|
The formed suspension is filtered
|
Type
|
CUSTOM
|
Details
|
the precipitate is dried
|
Type
|
CONCENTRATION
|
Details
|
The mother liquor is concentrated to half the volume
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the precipitate is dried
|
Type
|
CUSTOM
|
Details
|
is recrystallised from acetonitrile/water (5:1)
|
Reaction Time |
12 h |
Name
|
|
Type
|
|
Smiles
|
NC1=NC(=NC(=C1C)Cl)Cl
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 75% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |